2-(3-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide
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Overview
Description
2-(3-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide is an organic compound that features a chlorophenoxy group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide typically involves the following steps:
Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The 3-chlorophenoxyacetic acid is then reacted with 1-(tetrahydrofuran-2-yl)ethylamine under conditions that facilitate amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used.
Major Products
Oxidation: Formation of a lactone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chlorophenoxy group can interact with hydrophobic pockets, while the amide and tetrahydrofuran groups can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide
- 2-(3-bromophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide
- 2-(3-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)methyl]propanamide
Uniqueness
2-(3-chlorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide is unique due to the specific positioning of the chlorine atom on the phenoxy group and the presence of the tetrahydrofuran ring. These structural features can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-10(14-7-4-8-19-14)17-15(18)11(2)20-13-6-3-5-12(16)9-13/h3,5-6,9-11,14H,4,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMGDDIRMFAQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C(C)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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